molecular formula C2ClF4IO3S B3049073 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate CAS No. 192569-10-1

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate

Cat. No.: B3049073
CAS No.: 192569-10-1
M. Wt: 342.44 g/mol
InChI Key: JIOMRUABJNZXNN-UHFFFAOYSA-N
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Description

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate is a chemical compound with the molecular formula C2ClF4IO3S and a molecular weight of 342.44 g/mol. This compound is known for its unique structure, which includes both iodine and fluorine atoms, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate involves several steps. One common method includes the reaction of 2-Iodo-1,1,2,2-tetrafluoroethanol with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for yield and purity.

Chemical Reactions Analysis

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodine or chlorosulfate group is replaced by other nucleophiles.

    Oxidation and Reduction: The presence of iodine allows for oxidation and reduction reactions, which can lead to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form 2-Iodo-1,1,2,2-tetrafluoroethanol and sulfuric acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate has several applications in scientific research:

    Biology: The compound’s unique structure allows it to be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs that require fluorinated intermediates.

    Industry: It is used in the production of specialty chemicals and materials that require the incorporation of fluorine atoms.

Mechanism of Action

The mechanism by which 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate exerts its effects involves its ability to act as an electrophile in chemical reactions. The presence of the iodine and chlorosulfate groups makes it highly reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate can be compared with other similar compounds such as:

    2-Iodo-1,1,1-trifluoroethane: This compound has a similar structure but lacks the chlorosulfate group, making it less reactive in certain types of chemical reactions.

    2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate: This compound is similar but contains a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its combination of iodine and fluorine atoms along with the chlorosulfate group, which provides a distinct set of chemical properties and reactivity patterns .

Properties

IUPAC Name

1-chlorosulfonyloxy-1,1,2,2-tetrafluoro-2-iodoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF4IO3S/c3-12(9,10)11-2(6,7)1(4,5)8
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOMRUABJNZXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(OS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF4IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453212
Record name 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192569-10-1
Record name 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 400 mL stainless steel shaker tube was charged iodine (101.6 g, 0.4 mol) and chlorosulfonic acid (46.6 g, 0.4 mol). The reactor was cooled and evacuated, then tetrafluoroethylene (50 g, 0.8 mol) was transferred into the reactor. After being agitated and heated at 50° C. for 8 h, the product mixture was poured into ice water and the organic layer was separated. After drying with magnesium sulfate, the mixture was distilled to give low yield of ICF2CF2OSO2Cl (10 g), and a large amount of ICF2CF2Cl.
Quantity
101.6 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 1-liter pressure reactor was charged a mixture of iodine monochloride (390 g, 2.4 mol) and chlorosulfonic acid (490 g, 4.206 mol). The reactor was cooled and kept at 0-10° C. until 300 g of tetrafluoroethylene (3.0 mol) was added. After the addition of TFE was complete, the reaction mixture was held at 0-10° C. for 6 hr, at 25° C. for 2 hr and at 50° C. for 2 hr. The reaction mixture was then slowly poured into a large amount of ice with stirring, and worked up as described above. The desired product was obtained (610 g, 74% yield), bp. 62-64° C./6.7 kPa. 19F NMR (188.24 MHz, CDCl3): -85.6 (t, J=4.5 Hz, 2F), -65.3 (t, J=4.5 Hz, 2F). Anal. Calcd. for C2F4IClSO3 : C: 7.02, F: 22.19; Found: C: 7.19, F: 22.73.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate
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2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate
Reactant of Route 3
2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate

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